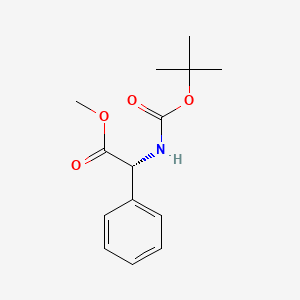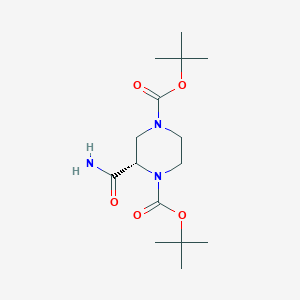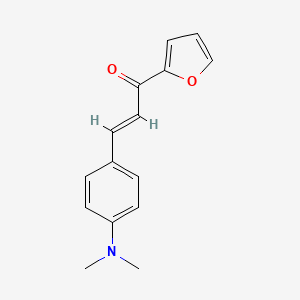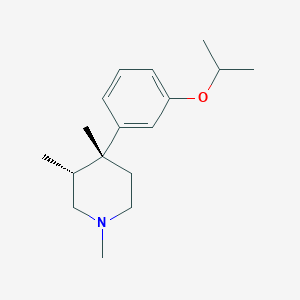
(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester
Overview
Description
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is a chiral compound widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves the esterification of ®-tert-Butoxycarbonylaminop henylacetic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the efficiency of the synthesis.
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: ®-tert-Butoxycarbonylaminop henylacetic acid and methanol.
Reduction: ®-tert-Butoxycarbonylaminop henylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is extensively used in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules and as an intermediate in the preparation of enzyme inhibitors.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: As a building block in the production of fine chemicals and specialty materials.
Mechanism of Action
The primary mechanism of action of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
- tert-Butoxycarbonylaminop henylacetic acid ethyl ester
- tert-Butoxycarbonylaminop henylacetic acid isopropyl ester
- tert-Butoxycarbonylaminop henylacetic acid benzyl ester
Comparison: ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl, isopropyl, and benzyl counterparts, the methyl ester is generally more reactive in hydrolysis and reduction reactions due to the smaller size and lower steric hindrance of the methyl group.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)


![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)


![(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)
